molecular formula C17H14N2O3 B8391049 3-[(4-methoxyphenyl)amino]-4-phenyl-1H-pyrrole-2,5-dione

3-[(4-methoxyphenyl)amino]-4-phenyl-1H-pyrrole-2,5-dione

Cat. No. B8391049
M. Wt: 294.30 g/mol
InChI Key: SERVWJKKSIGBTO-UHFFFAOYSA-N
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Patent
US07432288B2

Procedure details

To a solution of 3-chloro-4-phenyl-1H-pyrrole-2,5-dione (4.84 mmol, 1.0 g) in dry DMF (5 mL) was added 4-methoxyaniline (4.87 mmol, 600 mg) and the reaction mixture was subjected to microwave heating single node 150° C., 15 min, followed by 150° C., 10 min. The solvent was evaporated, and the crude mixture was partitioned between dichloromethane and water. The organic phase was dried over anhydrous Na2SO4, concentrated and the residue was purified on SiO2 (Heptane:EtOAc, 3:1→2:1) to give 457 mg (32%) of the title compound. 1H NMR (400 MHz, DMSO-d6) δ 10.62 (s, 1H), 9.27 (s, 1H), 7.09-6.99 (m, 3H), 6.87-6.83 (m, 2H), 6.65-6.60 (m, 2H), 6.52-6.47 (m, 2H), 3.58 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
32%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:14])[NH:4][C:5](=[O:13])[C:6]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:15][O:16][C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=1>CN(C=O)C>[CH3:15][O:16][C:17]1[CH:23]=[CH:22][C:20]([NH:21][C:2]2[C:3](=[O:14])[NH:4][C:5](=[O:13])[C:6]=2[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C(NC(C1C1=CC=CC=C1)=O)=O
Name
Quantity
600 mg
Type
reactant
Smiles
COC1=CC=C(N)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude mixture was partitioned between dichloromethane and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified on SiO2 (Heptane:EtOAc, 3:1→2:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC=1C(NC(C1C1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 457 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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